Cannabispirol (CAS 64052-90-0) is a specialized, non-cannabinoid spiro-indan phenol naturally occurring in Cannabis sativa. Unlike the broadly studied phytocannabinoids (e.g., THC, CBD), cannabispirol features a distinct spiro[4.5]decane derivative core. In industrial and analytical procurement, it is primarily sourced as a high-purity (≥98%) analytical reference standard. Its primary utility lies in advanced cannabis chemotyping, forensic metabolomics, and neuropharmacological research, where it serves as a critical marker for distinguishing specific geographic strains and profiling the non-cannabinoid phenolic fraction of plant extracts [1].
Procuring a generic cannabis extract or substituting cannabispirol with structurally related spiro-compounds—such as cannabispiran or cannabispirenone—fundamentally compromises analytical resolution. These analogs differ subtly in their saturation and functional groups (e.g., hydroxyl versus ketone moieties), leading to distinct mass-to-charge ratios and ionization efficiencies in mass spectrometry. Furthermore, attempting to use major cannabinoids like CBD as proxy markers for the non-cannabinoid fraction fails because spiro-indans elute under different chromatographic conditions and exhibit entirely different pharmacological binding profiles, particularly in cholinesterase assays [1].
In reverse-phase HPLC profiling of Cannabis sativa extracts, cannabispirol demonstrates distinct elution behavior compared to major cannabinoids. Using an isocratic method (30% methanol in water with 0.1% TFA on a C18 column at 1.0 mL/min), cannabispirol and related unusual cannabinoids are successfully resolved from the dominant CBD and CBDA peaks [1].
| Evidence Dimension | Chromatographic resolution (HPLC-UV at 225 nm) |
| Target Compound Data | Cannabispirol (resolved under isocratic 30% MeOH/0.1% TFA) |
| Comparator Or Baseline | CBD and CBDA (co-extracted major cannabinoids) |
| Quantified Difference | Complete baseline separation achieved without complex gradient programming |
| Conditions | Luna C18 column (250 × 4.6 mm, 5 µm), 1.0 mL/min flow rate |
Enables analytical laboratories to accurately quantify minor spiro-indans without signal interference from highly concentrated major cannabinoids.
Cannabispirol (C15H20O3, MW 248.32) can be unambiguously differentiated from its close in-class analogs, cannabispiran (C15H18O3, MW 246.30) and cannabispirenone (C15H16O3, MW 244.29), using high-resolution mass spectrometry. The 2-to-4 Dalton mass differences, driven by the degree of saturation and the presence of hydroxyl versus ketone groups, prevent cross-talk in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes[1].
| Evidence Dimension | Molecular mass and precursor ion m/z |
| Target Compound Data | Cannabispirol (MW 248.32) |
| Comparator Or Baseline | Cannabispiran (MW 246.30) and Cannabispirenone (MW 244.29) |
| Quantified Difference | Clear 2–4 Da mass shift preventing isobaric interference |
| Conditions | High-resolution mass spectrometry (HRMS) profiling |
Guarantees that metabolomic profiling and strain fingerprinting yield structurally unambiguous data, avoiding false-positive identifications in quality control.
Beyond its use as an analytical marker, cannabispirol exhibits specific pharmacological properties that differ from standard cannabinoids. In molecular docking studies targeting Butyrylcholinesterase (BChE)—an enzyme implicated in neurodegenerative diseases—cannabispirol demonstrated a binding affinity score of -9.2 kcal/mol. This distinguishes it from other cannabis constituents like Cannabioxepane (-9.8 kcal/mol) and major cannabinoids such as CBN (-8.8 kcal/mol) [1].
| Evidence Dimension | BChE Binding Affinity (Docking Score) |
| Target Compound Data | Cannabispirol (-9.2 kcal/mol) |
| Comparator Or Baseline | CBN (-8.8 kcal/mol) and Cannabioxepane (-9.8 kcal/mol) |
| Quantified Difference | 0.4 to 0.6 kcal/mol variance in binding energy |
| Conditions | In silico molecular docking (AutoDock Vina) against BChE (PDB: 1P0I) |
Justifies the procurement of cannabispirol as a specialized non-cannabinoid reference ligand for neurodegenerative drug discovery pipelines.
Because cannabispirol can be chromatographically resolved from CBD and THC under standard HPLC conditions, it is highly valuable for forensic and quality-control laboratories. It serves as a definitive marker for chemotyping specific Cannabis sativa strains (such as identifying Thai or Japanese genetic lineages), ensuring accurate product standardization and intellectual property protection for agricultural producers [1].
As the industry shifts toward broad-spectrum products, quantifying the non-cannabinoid fraction is increasingly required. High-purity cannabispirol reference standards allow manufacturers to validate the concentration of spiro-indans in their extracts using HRMS, ensuring batch-to-batch reproducibility and regulatory compliance without isobaric interference from related spiro-compounds [2].
Given its specific binding affinity to Butyrylcholinesterase (BChE), cannabispirol is an ideal reference compound for in vitro enzyme inhibition assays. Pharmaceutical researchers can utilize it as a baseline non-cannabinoid phenolic ligand when screening plant-derived libraries for novel Alzheimer's disease therapeutics [3].